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Compound of Interest

Compound Name: Pyrimidine-2-carbonyl chloride
CAS No.: 220769-83-5
Cat. No.: B1319482
Get Quote
. J

Executive Summary

Pyrimidine-2-carbonyl chloride (CAS 220769-83-5) is a high-value electrophilic reagent used
to introduce the pyrimidine-2-yl moiety into pharmaceutical scaffolds. This heterocyclic
fragment is a privileged pharmacophore in medicinal chemistry, frequently observed in kinase
inhibitors, antivirals, and CNS-active agents due to its ability to modulate lipophilicity (LogP)
and engage in specific hydrogen bonding interactions (acceptor at N1/N3).

This guide details the handling, in situ generation, and coupling protocols for this reagent.
Unlike its pyridine analog, the pyrimidine ring is significantly more electron-deficient, making the
C2-carbonyl highly reactive toward nucleophiles but also prone to rapid hydrolysis. Successful
utilization requires strict anhydrous conditions and precise base control.

Chemical Profile & Properties[1][2][3][4][5][6][7]1[8]
[9]
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Property Specification

IUPAC Name Pyrimidine-2-carbonyl chloride
CAS Number 220769-83-5

Molecular Formula CsHsCIN20

Molecular Weight 142.54 g/mol

Physical State

White to off-white crystalline solid (low melting)

or oil (depending on purity)

Reactivity Class

Acyl halide; Moisture sensitive; Lachrymator

Storage

-20°C under inert atmosphere (Ar/Nz);

Hydrolyzes to acid in moist air

Solubility

Soluble in DCM, THF, Chloroform, Acetonitrile

Mechanistic Principles

The introduction of the pyrimidine moiety via the acid chloride proceeds through a classical

Nucleophilic Acyl Substitution.

o Activation: The electron-withdrawing nature of the pyrimidine ring (containing two nitrogen

atoms) enhances the electrophilicity of the carbonyl carbon at the 2-position compared to

benzoyl chloride or nicotinoyl chloride.

¢ Addition: The nucleophile (e.g., primary/secondary amine) attacks the carbonyl carbon,

forming a tetrahedral intermediate.

o Elimination: The chloride ion is expelled, reforming the carbonyl and generating the amide

bond.

+ Base Role: A tertiary amine (DIPEA, TEA) or pyridine is required to scavenge the HCI

byproduct, preventing protonation of the nucleophile or the pyrimidine ring itself.

Diagram: Reaction Mechanism & Workflow

© 2026 BenchChem. All rights reserved.

2/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1319482?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Pyrimidine-2-carboxylic Acid Activation (DCM, 0°C)

T —— W dcneree

| (Active Electrophile)

——————————————— Coupling
Oxalyl Chloride / cat. DMF \

Amine Nucleophile Nucleophilic Attack > Pyrimidine-2-Carboxamide
(R-NH2) ) (Target)
HCI Scavenging . .y

Base (DIPEA/Pyridine)

Click to download full resolution via product page

Caption: Workflow for the conversion of the acid precursor to the amide via the acid chloride
intermediate.

Experimental Protocols

Due to the instability of commercial pyrimidine-2-carbonyl chloride, fresh in situ preparation
from Pyrimidine-2-carboxylic acid is the "Gold Standard" for reliability in SAR (Structure-Activity
Relationship) campaigns.

Protocol A: In Situ Generation & Coupling
(Recommended)

This method avoids shelf-stability issues and ensures high reactivity.

Reagents:

Pyrimidine-2-carboxylic acid (1.0 equiv)

Oxaly! chloride (1.5 equiv)

DMF (Catalytic, 2-3 drops)

Dichloromethane (DCM), anhydrous

Amine partner (1.0 - 1.2 equiv)
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o DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
Step-by-Step Methodology:
e Acid Chloride Formation:

o Charge a flame-dried RBF with Pyrimidine-2-carboxylic acid (e.g., 5.0 mmol) and
anhydrous DCM (20 mL) under Na.

o Cool to 0°C.[1]

o Add Oxalyl chloride (7.5 mmol) dropwise.

o Add catalytic DMF (2 drops). Note: Gas evolution (CO, COz, HCI) will be vigorous.
o Stir at 0°C for 30 min, then warm to RT for 2 hours.

o Critical Step: Concentrate the mixture in vacuo to remove excess oxalyl chloride. Re-
dissolve the residue in anhydrous DCM (10 mL). This is your stock Acid Chloride solution.

e Coupling Reaction:

o In a separate vessel, dissolve the Amine partner (5.0 mmol) and DIPEA (15.0 mmol) in
anhydrous DCM (15 mL). Cool to 0°C.[1]

o Add the Acid Chloride solution dropwise to the amine solution over 10 minutes.

o Monitor by TLC/LCMS. Conversion is typically complete within 1-2 hours at RT.
o Workup:

o Quench with sat. NaHCOs (aq).[2]

o Extract with DCM (3x).

o Wash organics with Brine, dry over Na2SOa4, and concentrate.

o Purify via flash chromatography (typically MeOH/DCM gradients).
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Protocol B: Using Commercial Reagent

If using commercial CAS 220769-83-5:

o Assess physical state: If the solid is sticky or discolored (yellow/orange), it has likely

hydrolyzed.

 Titration: React a small aliquot with excess benzylamine and check LCMS for quantitative

conversion to benzylamide before committing valuable amine substrate.

Troubleshooting & Optimization

Issue

Probable Cause

Solution

Low Yield / Hydrolysis

Wet solvents or old reagent.

Use freshly distilled DCM.
Generate acid chloride in situ
(Protocol A).

Symmetric Anhydride

Incomplete activation or water

ingress.

Ensure excess Oxalyl chloride

is used and fully removed.

Side Reactions (N-acylation)

Pyrimidine ring protonation.

Use a non-nucleophilic base
(DIPEA) instead of TEA.
Ensure base excess (=3

equiv).

Regioselectivity

Multiple nucleophilic sites on

amine.

Conduct reaction at -78°C to
-20°C to favor the most

nucleophilic amine.

Case Study: Synthesis of Kinase Inhibitor

Intermediate

Context: Synthesis of a VEGFR-2 inhibitor scaffold containing a pyrimidine hinge binder.

Obijective: Couple 4-chloro-3-(trifluoromethyl)aniline with pyrimidine-2-carbonyl chloride.

Experimental Data:
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e Scale: 10 mmol.
» Method: Protocol A (Oxalyl chloride activation).

o Observation: Direct use of commercial acid chloride yielded 45% product due to partial
hydrolysis. In situ generation yielded 88% product.

« Purification: The product precipitated upon addition of hexanes to the reaction mixture,
simplifying isolation (filtration).

Safety & Handling
o Corrosivity: Pyrimidine-2-carbonyl chloride causes severe skin burns and eye damage

(Category 1B).

 Inhalation: Reacts with mucosal moisture to form HCI gas. Use only in a well-ventilated fume
hood.

e Quenching: Quench excess acid chloride with MeOH or aqueous bicarbonate slowly;
reaction is exothermic.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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